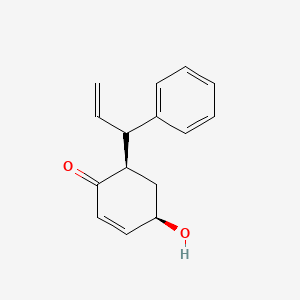

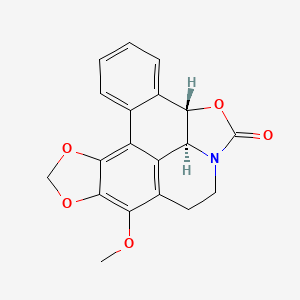

(10S)-Juvenile hormone III diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

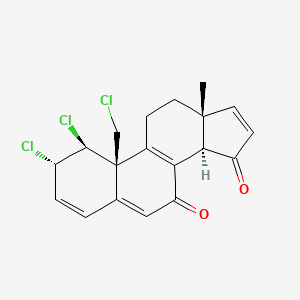

(10S)-Juvenile hormone III diol is a sesquiterpenoid, a methyl ester, a tertiary alcohol, a secondary alcohol, a diol and an enoate ester.

Wissenschaftliche Forschungsanwendungen

1. Role in Insect Development and Reproduction

- (10S)-Juvenile hormone III diol plays a crucial role in the development and reproduction of insects. Studies have shown that it is intrinsically synthesized and released from the corpora allata of adult locust females, influencing levels in the hemolymph and affecting locust development (Gadot et al., 1987). Furthermore, its interaction with the juvenile hormone-specific binding protein of Manduca sexta, a species of moth, suggests its involvement in key physiological processes in Lepidoptera (Schooley & Bergot, 1978).

2. Catabolism and Metabolism in Insects

- The catabolism and metabolism of (10S)-Juvenile hormone III diol have been studied in various insects, including locusts and moths. Research indicates that the hormone undergoes specific degradation processes, leading to the formation of different catabolites which may influence its biological activity (Debernard & Couillaud, 1994); (Halarnkar et al., 1993).

3. Binding and Detection in Bioassays

- The hormone's binding properties have been explored, particularly its interaction with binding proteins in insect hemolymph, providing insights into its regulatory mechanisms in insects (Strambi et al., 2005); (Glinka et al., 1995).

4. Biological Function in Specific Insect Species

- Research has also focused on the specific roles of (10S)-Juvenile hormone III diol in certain insect species, such as stink bugs, highlighting its diverse biological functions across different insect taxa (Kotaki et al., 2011).

5. Impact on Non-Insect Organisms and Ecology

- Intriguingly, juvenile hormone III, including its diol form, has been identified in plant species and is speculated to have roles beyond insects, possibly influencing ecological interactions between plants and insects (Bede & Tobe, 2000); (Toong et al., 1988).

6. Juvenile Hormone Action and Signal Transduction

- The action of juvenile hormones, including the diol variant, in signal transduction pathways has been a significant area of research. It has been observed that these hormones interact with various receptors and proteins, influencing cellular processes and developmental transitions in arthropods (Yamamoto et al., 1988); (Jones & Sharp, 1997).

Eigenschaften

Produktname |

(10S)-Juvenile hormone III diol |

|---|---|

Molekularformel |

C16H28O4 |

Molekulargewicht |

284.39 g/mol |

IUPAC-Name |

methyl (2E,6E,10S)-10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoate |

InChI |

InChI=1S/C16H28O4/c1-12(9-10-14(17)16(3,4)19)7-6-8-13(2)11-15(18)20-5/h7,11,14,17,19H,6,8-10H2,1-5H3/b12-7+,13-11+/t14-/m0/s1 |

InChI-Schlüssel |

MBJDYYPZJXVUHJ-RATZTOCSSA-N |

Isomerische SMILES |

C/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H](C(C)(C)O)O |

Kanonische SMILES |

CC(=CCCC(=CC(=O)OC)C)CCC(C(C)(C)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,3S,5S,6S,7R)-6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B1246537.png)

![(1'S,6'R,7'R,8R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1246543.png)

![3-[(Z)-2-[(1R,4abeta)-2-Methylene-5alpha-(hydroxymethyl)-5,8aalpha-dimethyl-6alpha-hydroxydecalin-1alpha-yl]ethylidene]-4-hydroxytetrahydrofuran-2-one](/img/structure/B1246544.png)

![(7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid](/img/structure/B1246549.png)